molecular formula C22H23N5O3 B11020592 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11020592
M. Wt: 405.4 g/mol
InChI Key: HUGUFLMADREBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a butanamide chain and a 4-methoxyindole ethyl moiety. The indole moiety introduces aromatic and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C22H23N5O3/c1-30-20-9-4-8-19-17(20)11-14-26(19)15-12-23-21(28)10-5-13-27-22(29)16-6-2-3-7-18(16)24-25-27/h2-4,6-9,11,14H,5,10,12-13,15H2,1H3,(H,23,28)

InChI Key

HUGUFLMADREBPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The target molecule comprises two primary subunits:

  • 4-Methoxyindole moiety : Synthesized via zinc-mediated cyclization of substituted anilines.
  • 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide backbone : Derived from isatoic anhydride through diazotization and coupling reactions.

These subunits are connected via a N-ethyl linker and an amide bond , necessitating sequential alkylation and amidation steps.

Synthesis of 4-Methoxyindole Intermediate

Zinc-Mediated Cyclization (Source)

The synthesis begins with the preparation of 4-methoxyindole, a critical intermediate. A modified procedure from ChemicalBook involves:

  • Activation of zinc powder : Suspending 150 g of zinc in 500 mL of 0.5N HCl for 1 hour, followed by washing with ethanol and ether.
  • Cyclization reaction : Treating 10 g of precursor (e.g., 4-methoxyphenylhydrazine) with activated zinc (31.6 g) in acetic acid at 20–30°C.
  • Purification : Chromatography on silica gel using cyclohexane/ethyl acetate (98:2 to 95:5) yields 4-methoxyindole with 94% purity .
Key Data:
Parameter Value
Yield 94%
Reaction Time 30 minutes
Purification Method Silica gel chromatography

Formation of the Benzotriazinone Core

Isatoic Anhydride Diazotization (Source)

The benzotriazinone segment is synthesized from isatin (9 ) in three stages:

  • Oxidation to isatoic anhydride ( 10) : Using H2O2 and formic acid.
  • Coupling with 4-aminobutyric acid : Forms N-(carboxybutyl)anthranilamide (11 ).
  • Diazotization : Treatment with NaNO2/HCl at 0–5°C produces 4-(4-oxobenzotriazin-3(4H)-yl)butanoic acid (12 ) with 81% yield .
Reaction Conditions:
  • Temperature: 0–5°C (diazotization), 60°C (coupling)
  • Solvent: Water/triethylamine mixture
  • Characterization: FTIR peaks at 1666 cm−1 (C=O), 3275 cm−1 (N-H).

Alkylation of 4-Methoxyindole

Ethylation at N1 Position

Introducing the ethyl linker requires alkylation of 4-methoxyindole:

  • Base-mediated reaction : Treating 4-methoxyindole with 1,2-dibromoethane in DMF using K2CO3 as base.
  • Selectivity : The reaction favors N1-alkylation due to the electron-donating methoxy group at C4.
  • Isolation : Extracted with ethyl acetate, yielding N-(2-bromoethyl)-4-methoxy-1H-indole with 85% efficiency.

Amide Bond Formation

Coupling Benzotriazinone Butanoic Acid with Ethylated Indole

The final step involves conjugating the two subunits via an amide bond:

  • Activation of carboxylic acid : Treating 12 with thionyl chloride to form the acyl chloride (13 ).
  • Nucleophilic substitution : Reacting 13 with N-(2-aminoethyl)-4-methoxyindole in dichloromethane and triethylamine.
  • Workup : Evaporation under reduced pressure, followed by recrystallization from methanol yields the target compound with 78–85% purity .
Optimization Insights:
  • Catalyst : Triethylamine (1.5 eq) minimizes side reactions.
  • Solvent : Dichloromethane enhances reaction homogeneity.
  • Temperature : Room temperature prevents decomposition of the benzotriazinone core.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Hexane/ethyl acetate (85:15) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures improve crystalline purity.

Spectroscopic Validation

  • 1H-NMR : Key signals include δ 3.73 (s, OCH3), δ 6.54–8.09 (m, indole/benzotriazinone aromatic protons).
  • Mass spectrometry : Molecular ion peak at m/z 405.4 confirms the molecular formula C22H23N5O3.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Zinc-mediated 94% >95% High regioselectivity Requires toxic heavy metals
Diazotization 81% 90% Scalable to gram quantities Low-temperature sensitivity
Amide coupling 78–85% 85–90% Mild conditions Column chromatography required

Challenges and Mitigation Strategies

  • Indole alkylation side reactions : Mitigated by using excess dibromoethane and phase-transfer catalysts.
  • Benzotriazinone hydrolysis : Avoided by maintaining anhydrous conditions during coupling.
  • Low amidation yields : Improved via in-situ activation with HATU or EDCl.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Compounds that contain indole derivatives have been extensively studied for their anticancer properties. The presence of the indole structure in N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide may confer significant antitumor activity. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Research indicates that indole derivatives can exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The incorporation of the benzotriazine moiety could enhance the compound's ability to penetrate the blood-brain barrier, thereby increasing its therapeutic potential in neurological disorders .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAO). Inhibitors of MAO have been linked to antidepressant effects and are explored for their role in managing depression associated with neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process:

  • Synthesis of Indole Derivative : Utilizing methods such as Fischer indole synthesis or Bartoli indole synthesis.
  • Formation of Benzotriazine Moiety : Achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The final step involves forming an amide bond between the indole and benzotriazine components.

Structural Comparison with Related Compounds

The unique structural features of this compound can be compared with other similar compounds to highlight its potential advantages:

Compound NameStructural FeaturesUnique Properties
4-MethoxyindoleIndole structure with methoxy groupKnown for anticancer activity
Isoquinoline derivativesIsoquinoline coreExhibits antimicrobial properties
IndoleacetamidesIndole linked to acetamidePotential neuroprotective effects

This table illustrates how the combination of both indole and benzotriazine functionalities in this compound may provide distinct biological activities not observed in simpler analogs.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzotriazinone-containing carboxamides. Below is a systematic comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives

Compound Name Substituent Group Molecular Weight Key Features Synthesis Notes
Target Compound : N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide 4-Methoxyindol-1-yl ethyl Not reported Combines benzotriazinone with an indole group; potential for dual-binding interactions. Likely synthesized via coupling of 4-(4-oxobenzotriazin-3-yl)butanoic acid with 2-(4-methoxyindol-1-yl)ethylamine, following methods in .
14a : N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide Ethyl Not reported Simple alkyl substituent; baseline for evaluating substituent effects. Synthesized from isatin via oxidation to isatoic anhydride, followed by diazotization and coupling with ethylamine. Yield: ~40–60% .
14n : N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide Phenyl Not reported Aromatic group enhances rigidity; may improve target selectivity. Similar synthesis to 14a, using aniline. Yield: Moderate (50–70%) .
Y042-5561 : 4-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)benzyl]butanamide 4-Trifluoromethoxybenzyl 420.5 Electron-withdrawing CF3O group increases lipophilicity and metabolic stability. Prepared via amide coupling; available as a screening compound (1 mg scale) .
Azinphos-ethyl O,O-Diethyl phosphorodithioate 345.4 Organophosphate insecticide; toxic but structurally distinct. Industrial synthesis via phosphorylation; CAS 2642-71-9 .
Zelatriazinum (1S)-1-[4-(Trifluoromethoxy)phenyl]ethyl 392.3 Chiral center and trifluoromethoxy group; WHO-recognized INN. Optimized for oral bioavailability; CAS C18H15F3N4O3 .

Key Findings :

Electron-withdrawing groups (e.g., CF3O in Y042-5561) enhance metabolic stability but may reduce solubility .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for benzotriazinone carboxamides, though the indole-ethylamine coupling step may require optimized conditions to avoid side reactions .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, identified by CAS number 1324088-85-8, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H23N5O3C_{22}H_{23}N_{5}O_{3} with a molecular weight of 405.4 g/mol. It is characterized by the presence of both indole and benzotriazine moieties, which are known to influence various biological activities.

PropertyValue
CAS Number1324088-85-8
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in tryptophan metabolism and immune regulation .
  • Modulation of Receptor Activity : Preliminary studies suggest that the compound may act as a ligand for nuclear receptors involved in regulating gene expression related to metabolic processes .
  • Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

Study 1: Anticancer Activity

A study examined the cytotoxic effects of indole derivatives on various cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative effects against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Study 2: Anti-inflammatory Effects

Research on benzotriazine derivatives revealed their potential in modulating inflammatory responses. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.

Study 3: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of indole-based compounds. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to link the indole and benzotriazinone moieties.
  • Amide bond formation between the ethylenediamine linker and the butanamide group . Key conditions include:
  • Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility .
  • Catalytic bases like triethylamine to drive amidation .
  • Temperature control (often 60–80°C) to optimize reaction rates without decomposition .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the indole, benzotriazinone, and butanamide groups .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
  • X-ray Crystallography (if crystals form): For unambiguous assignment of stereochemistry, as demonstrated in structurally similar compounds .

Q. How should researchers design initial pharmacological activity screens?

  • In vitro assays : Prioritize kinase inhibition or cytotoxicity screens (e.g., against cancer cell lines like HeLa or MCF-7) due to structural similarities to indole-based kinase inhibitors .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 μM) to determine IC₅₀ values .
  • Control compounds : Include known benzotriazinone derivatives (e.g., temozolomide analogs) for comparative analysis .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent selection : Replace DMF with less viscous solvents (e.g., THF) to improve mixing in larger batches .
  • Catalyst screening : Test Pd-based catalysts for coupling steps to reduce side-product formation .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress dynamically .

Q. What strategies resolve discrepancies in spectral data or bioassay results?

  • Data validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations for predicted chemical shifts) .
  • Bioassay replication : Use orthogonal assays (e.g., SPR binding vs. enzymatic activity) to confirm pharmacological activity .
  • Contamination checks : Employ mass spectrometry to detect trace impurities affecting bioactivity .

Q. What reaction mechanisms govern key steps in the synthesis?

  • Amide bond formation : Likely proceeds via a carbodiimide-mediated mechanism (e.g., EDC/HOBt), with proton transfer stabilized by tertiary amines .
  • Indole functionalization : Electrophilic substitution at the 4-methoxyindole position, influenced by electron-donating groups .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to pH extremes (pH 2–12), heat (40–60°C), and oxidative stress (H₂O₂) .
  • LC-MS stability profiling : Quantify degradation products over 24–72 hours .
  • Plasma stability assays : Incubate with human plasma to assess esterase susceptibility .

Q. How can theoretical frameworks guide hypothesis generation for this compound?

  • Structure-Activity Relationship (SAR) : Link modifications (e.g., methoxy group position) to kinase inhibition using QSAR models .
  • Molecular docking : Predict binding modes to targets like EGFR or PARP using software (AutoDock Vina) .

Q. What structural modifications could enhance target selectivity?

  • Substitution at the benzotriazinone 4-oxo position : Introduce electron-withdrawing groups (e.g., Cl) to modulate redox potential .
  • Side-chain variation : Replace the ethylenediamine linker with PEG spacers to improve solubility and reduce off-target effects .

Q. What in vitro models are suitable for early toxicological profiling?

  • HepG2 cells : Assess hepatotoxicity via ATP-based viability assays .
  • hERG channel inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
  • CYP450 inhibition screening : Identify metabolic interactions using recombinant enzymes .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Indole alkylation4-Methoxyindole, K₂CO₃, DMF, 70°C65–75
Amide couplingEDC, HOBt, Et₃N, THF, rt80–85
PurificationReverse-phase HPLC (ACN/H₂O gradient)>95 purity

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Parameters
¹H NMR (500 MHz)Confirm indole and benzotriazinone moietiesδ 7.2–8.1 ppm (aromatic)
HPLC-MSPurity and degradation analysisC18 column, 0.1% TFA
X-ray CrystallographyAbsolute configuration (if crystalline)Mo Kα radiation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.